

# 1-Aminocyclopropane-1-carboxamide hydrochloride chemical properties

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## Compound of Interest

Compound Name: 1-Aminocyclopropane-1-carboxamide hydrochloride

Cat. No.: B1374666

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## An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Aminocyclopropane-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Tale of Two Cyclopropanes

In the landscape of chemical research and drug discovery, the cyclopropane ring offers a unique conformational rigidity and metabolic stability that makes it a prized scaffold. Within this family, 1-aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) is a well-documented compound, extensively studied for its role as a plant hormone precursor and as an agonist at the glycine site of the NMDA receptor in mammals.<sup>[1][2]</sup> However, the focus of this guide is its lesser-known derivative: **1-Aminocyclopropane-1-carboxamide hydrochloride**.

This carboxamide analogue is primarily recognized as a synthetic intermediate or building block in pharmaceutical development.<sup>[3]</sup> While public domain data on its specific chemical properties and biological activities are scarce, its structural relationship to the thoroughly characterized ACC-HCl allows us to infer and propose its chemical behavior, synthesis, and analytical protocols with a high degree of scientific confidence. This guide will first detail the established properties of the parent acid to provide a solid foundation, before delving into a comprehensive, field-proven guide to the synthesis and characterization of the target carboxamide hydrochloride.

# PART 1: The Foundational Precursor: 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC-HCl)

A firm understanding of the starting material is critical for the successful synthesis and purification of its derivatives. ACC-HCl serves as the logical and commercially available precursor to its carboxamide counterpart.

## Core Chemical Properties of ACC-HCl

The hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid is a white crystalline solid. Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	68781-13-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	137.56 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	229-231 °C (decomposes)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Solubility	Water: 40 mg/mL	
pKa (Strongest Acidic)	~2.2 (Predicted)	<a href="#">[8]</a>
pKa (Strongest Basic)	~9.35 (Predicted)	<a href="#">[8]</a>

## Established Synthesis of ACC-HCl

ACC-HCl is typically synthesized via the hydrolysis of a protected precursor. A common and high-yielding laboratory-scale method involves the acid hydrolysis of a phthalimido-protected cyclopropane derivative.[\[9\]](#)

Protocol 1: Synthesis of ACC-HCl from Phthalimidocyclopropanecarboxylate[\[9\]](#)

- **Reaction Setup:** Suspend 1-phthalimidocyclopropanecarboxylate (1.0 eq) in 20% aqueous hydrochloric acid.

- Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, resulting in a clear solution.
- Work-up:
  - Allow the reaction mixture to cool to room temperature overnight. Phthalic acid will precipitate.
  - Filter off the precipitate.
  - Extract the aqueous filtrate with dichloromethane (5 x volume) to remove any remaining organic impurities.
- Isolation:
  - Evaporate the aqueous phase to dryness under reduced pressure.
  - Heat the resulting solid residue under vacuum (e.g., 60 °C) to remove residual water.
- Purification: Triturate the solid with isopropanol and filter to yield pure 1-aminocyclopropane-1-carboxylic acid hydrochloride as white crystals. Yields are typically high (>90%).<sup>[9]</sup>

## PART 2: 1-Aminocyclopropane-1-carboxamide Hydrochloride: A Proposed Synthesis and Physicochemical Profile

With a firm grasp of the precursor, we can now address the core topic. This section provides the known identifiers for the target compound and outlines a robust, proposed synthesis pathway.

### Chemical Identity

Property	Value	Source(s)
Compound Name	1-Aminocyclopropane-1-carboxamide hydrochloride	-
CAS Number	324796-27-2	-
Parent CAS	137360-55-5 (Free Base)	<a href="#">[10]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClN <sub>2</sub> O	-
Molecular Weight	136.58 g/mol	-

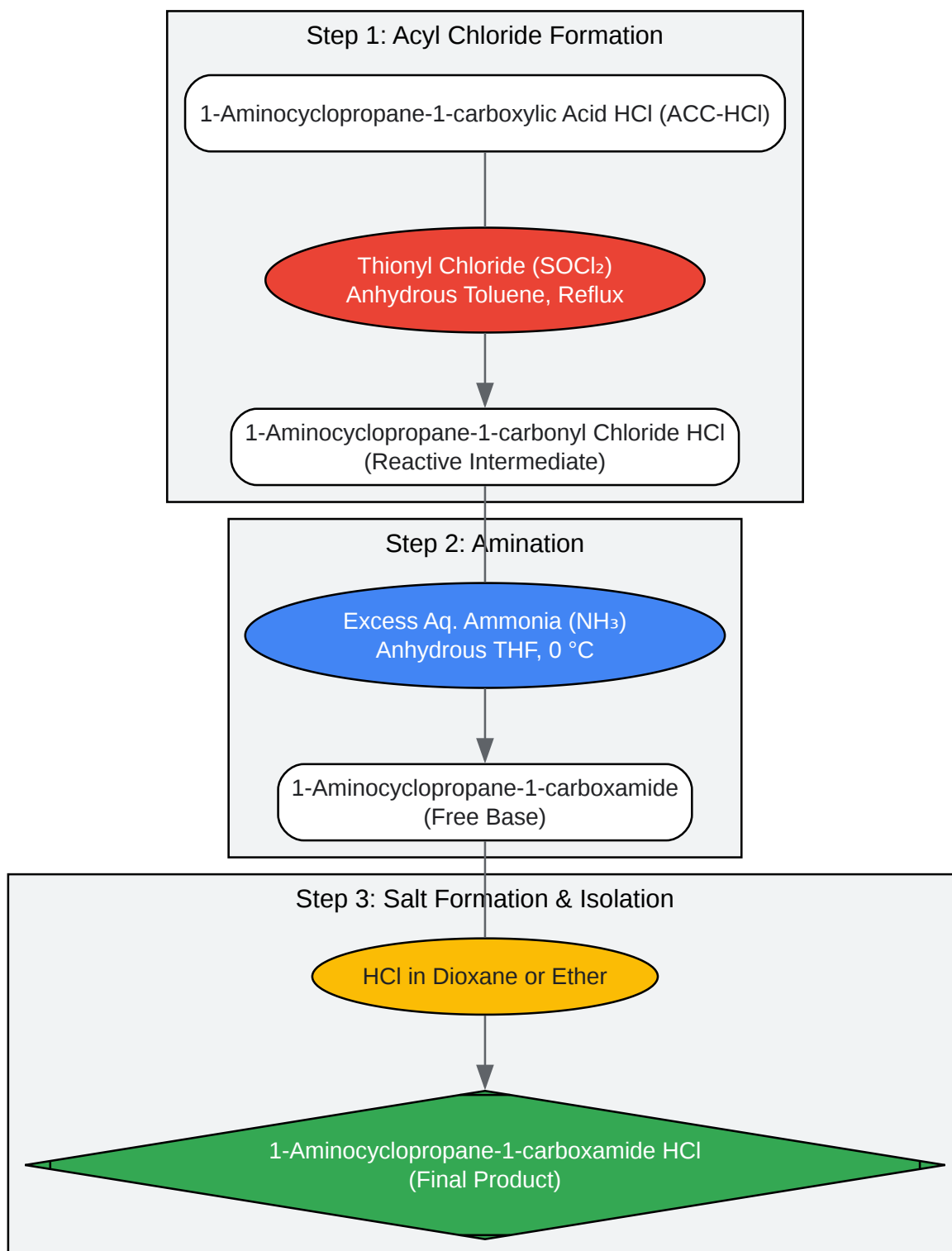
## Proposed Synthesis: From Carboxylic Acid to Carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The most direct and reliable method involves the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by amination. This approach avoids the harsh conditions of directly heating an ammonium salt and prevents side reactions.

### Causality Behind Experimental Choices:

- **Activation with Thionyl Chloride (SOCl<sub>2</sub>):** Thionyl chloride is chosen as the activating agent because it efficiently converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying purification.
- **Anhydrous Conditions:** The reaction must be conducted under strictly anhydrous conditions because the acyl chloride intermediate is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.
- **Use of Excess Ammonia:** A large excess of ammonia is used in the second step. One equivalent of ammonia acts as the nucleophile to form the amide, while a second equivalent neutralizes the HCl generated during the reaction. Using a large excess ensures the reaction goes to completion quickly and efficiently.

- Low-Temperature Amination: The addition of the acyl chloride to the ammonia solution is performed at low temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions.



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Caption: Proposed synthesis of 1-Aminocyclopropane-1-carboxamide HCl.

## Protocol 2: Proposed Synthesis of **1-Aminocyclopropane-1-carboxamide Hydrochloride**

- Acyl Chloride Formation:
  - To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq).
  - Add anhydrous toluene to suspend the solid.
  - Carefully add thionyl chloride ( $\text{SOCl}_2$ , 1.2 eq) dropwise at room temperature.
  - Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS of a quenched aliquot).
  - Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude 1-aminocyclopropane-1-carbonyl chloride hydrochloride. Use this intermediate immediately in the next step.
- Amination:
  - In a separate flask, cool an excess of concentrated aqueous ammonia in anhydrous tetrahydrofuran (THF) to 0 °C in an ice bath.
  - Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous THF.
  - Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.
  - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Work-up and Salt Formation:
  - Remove the THF under reduced pressure.
  - Extract the remaining aqueous solution with ethyl acetate or dichloromethane to remove any non-polar impurities.

- Concentrate the aqueous layer to yield the crude 1-aminocyclopropane-1-carboxamide free base.
- Dissolve the crude free base in a minimal amount of anhydrous methanol or isopropanol.
- Add a stoichiometric amount (1.0 eq) of HCl (e.g., as a 4M solution in dioxane or 2M in diethyl ether) dropwise with stirring.
- The hydrochloride salt should precipitate. If not, add an anhydrous anti-solvent like diethyl ether to induce precipitation.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

## Predicted Physicochemical Properties

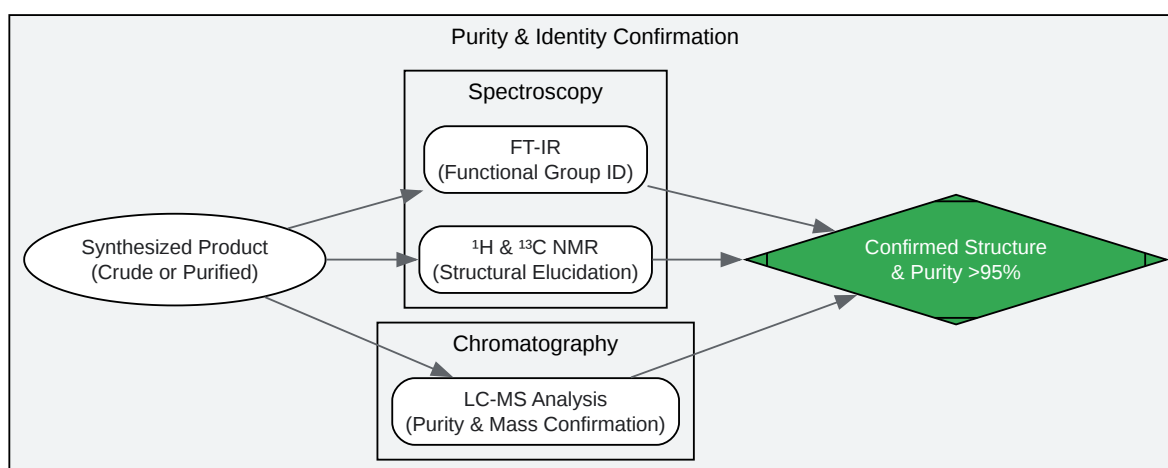
The transformation of a carboxylic acid to a primary amide significantly alters a molecule's properties. The following table contrasts the known properties of ACC-HCl with the predicted properties of its amide derivative.



Property	ACC-HCl (Experimental/Predicted)	Amide-HCl (Predicted)	Rationale for Prediction
Molecular Weight	137.56 g/mol	136.58 g/mol	Direct calculation from molecular formula.
Polar Surface Area	63.32 Å <sup>2</sup> [8]	~69.1 Å <sup>2</sup>	The amide group has a larger polar surface area than a carboxylic acid group, suggesting increased polarity.
Hydrogen Bond Donors	2	3 (2 from -NH <sub>2</sub> , 1 from -NH <sub>3</sub> <sup>+</sup> )	The amide group (-CONH <sub>2</sub> ) has two H-bond donors compared to one from the carboxylic acid (-COOH).
Hydrogen Bond Acceptors	2	1 (the carbonyl oxygen)	The amide carbonyl is a strong H-bond acceptor.
Aqueous Solubility	High (40 mg/mL)	Predicted to be high	The increased number of hydrogen bond donors and high polarity should maintain or enhance water solubility.
Acidity/Basicity	Amphoteric (acidic -COOH, basic -NH <sub>2</sub> )	Basic	The acidic proton of the carboxylic acid is replaced by the neutral amide protons. The primary amine remains basic.

## PART 3: Analytical and Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation. Once synthesized, the identity and purity of **1-aminocyclopropane-1-carboxamide hydrochloride** must be confirmed.



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